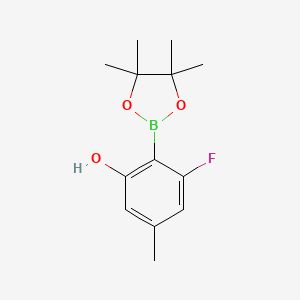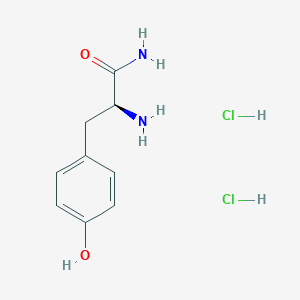
t-Butylaminotriethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
t-Butylaminotriethylsilane: is a chemical compound widely used in various industrial and research applications. It is known for its role as a precursor in the deposition of silicon nitride and silicon oxide films at lower temperatures . This compound is particularly valuable in the semiconductor industry for its ability to improve product quality and efficiency.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of t-Butylaminotriethylsilane typically involves the reaction of tert-butylamine with triethylsilane. This reaction is often catalyzed by a Lewis acid such as boron trifluoride diethyl etherate . The reaction conditions usually include anhydrous magnesium sulfate as a drying agent and an excess of boron trifluoride diethyl etherate to drive the reaction to completion .
Industrial Production Methods: In industrial settings, the production of this compound involves the rearrangement reaction of tert-butylchlorodimethylsilane and methyldichlorosilane under the catalysis of a Lewis acid at temperatures ranging from 35 to 45 degrees Celsius . This method ensures high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: t-Butylaminotriethylsilane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Substitution: Substitution reactions can be carried out using nucleophiles such as Grignard reagents or organolithium compounds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction can produce silyl ethers .
Scientific Research Applications
Chemistry: t-Butylaminotriethylsilane is used as a catalyst in various chemical reactions, allowing for the production of high-value compounds. It is also employed in the synthesis of silicon-based materials and nanomaterials .
Biology and Medicine: In biological research, this compound is used in the development of biosensors and as a reagent in the synthesis of bioactive molecules . Its applications in medicine include its use in drug delivery systems and as a component in diagnostic assays .
Industry: In the industrial sector, this compound is utilized in the manufacturing of semiconductors, where it helps improve the quality and efficiency of the final products. It is also used in the production of coatings and adhesives .
Mechanism of Action
The mechanism of action of t-Butylaminotriethylsilane involves its ability to act as a reducing agent and a catalyst in various chemical reactions. It interacts with molecular targets such as silicon atoms and organic functional groups, facilitating the formation of silicon-based compounds and other high-value products . The pathways involved include electron transfer and nucleophilic substitution reactions .
Comparison with Similar Compounds
Triethylsilane: Similar in its use as a reducing agent and in the synthesis of silicon-based materials.
tert-Butylchlorodimethylsilane: Used in similar industrial applications but differs in its reactivity and specific uses.
Uniqueness: t-Butylaminotriethylsilane is unique due to its specific combination of tert-butylamine and triethylsilane, which provides distinct reactivity and versatility in various chemical reactions. Its ability to act as both a reducing agent and a catalyst makes it particularly valuable in both research and industrial applications .
Properties
IUPAC Name |
2-methyl-N-triethylsilylpropan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H25NSi/c1-7-12(8-2,9-3)11-10(4,5)6/h11H,7-9H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKSILZRWWNJBNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H25NSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-[2-Chloro-6-(trifluoromethyl)phenyl]ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B6296992.png)



![2,5-dimethylpyrrol-1-ide;2,6-diphenylphenol;[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum](/img/structure/B6297005.png)







![N-[2-(Methacryloyloxy)ethyl]-N,N-dimethylbutan-1-aminium Bis(trifluoromethanesulfonyl)imide](/img/structure/B6297070.png)
